![molecular formula C20H17N3O B4796244 7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4796244.png)
7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound that has been gaining attention in scientific research due to its potential applications in medicine. It is a pyrazolopyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which plays a role in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which may be beneficial in the treatment of Alzheimer's disease. It has also been found to inhibit the growth of cancer cells, although the exact mechanism of this activity is not yet known.
Biochemical and Physiological Effects
7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may be beneficial in the treatment of Alzheimer's disease. It has also been found to inhibit the growth of cancer cells, although the exact mechanism of this activity is not yet known.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in lab experiments is its potential applications in medicine. It has been found to exhibit anticancer activity and may be useful in the treatment of Alzheimer's disease. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in medicine.
Future Directions
There are several future directions for the study of 7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. One direction is to further investigate its potential applications in medicine, particularly in the treatment of Alzheimer's disease and cancer. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, research could focus on optimizing the synthesis method to improve yield and purity of the compound.
Scientific Research Applications
7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has been studied for its potential applications in medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-12-19(16-8-10-17(24-2)11-9-16)23-20(22-14)18(13-21-23)15-6-4-3-5-7-15/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXIOVRFAHLVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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